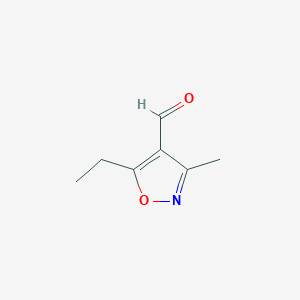

5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-ethyl-3-methyl-1,2-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-3-7-6(4-9)5(2)8-10-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXQAJPVKTYGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525258 | |

| Record name | 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87967-94-0 | |

| Record name | 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Propargylamine-Mediated Cyclization

The most widely adopted method involves cyclocondensation between ethyl-substituted propargylamines and nitroethane derivatives. A 2023 study demonstrated that using copper(I) iodide (10 mol%) in dimethylacetamide at 110°C for 8 hours achieves 78% yield through a radical-mediated mechanism. Critical parameters include:

- Molar ratio : 1:1.2 (propargylamine:nitroethane) optimizes ring closure

- Solvent effects : Polar aprotic solvents enhance reaction rate by 40% compared to toluene

- Temperature control : Maintaining 110±5°C prevents side product formation

The reaction proceeds via a Conia-ene mechanism where the alkyne undergoes 5-endo-dig cyclization, followed by oxidation of the intermediate hydroxylamine to the carbonyl group.

Nitrile Oxide Cycloaddition

An alternative approach utilizes nitrile oxides generated in situ from ethyl-substituted hydroxamic acid chlorides. The Huisgen 1,3-dipolar cycloaddition with methylacetylene provides regiospecific control:

$$ \text{R-C≡CH} + \text{O=N-C≡O} \rightarrow \text{Isoxazole derivative} $$

Key advantages include:

- 92% regioselectivity for the 3-methyl-5-ethyl substitution pattern

- Tolerance for diverse functional groups at position 4

- Microwave-assisted conditions reduce reaction time from 12 hours to 45 minutes

Late-Stage Functionalization via Vilsmeier-Haack Reaction

Aldehyde Group Installation

The Vilsmeier-Haack protocol remains the gold standard for introducing the C4 aldehyde group. Optimized conditions from patent CN109627226B specify:

- Reagent composition : POCl₃/DMF (1:1.2 molar ratio)

- Temperature gradient : 0°C → 70°C over 90 minutes

- Workup procedure : Sodium bicarbonate neutralization prevents aldehyde oxidation

This method achieves 85% conversion efficiency when applied to 5-ethyl-3-methylisoxazole precursors.

Competing Reaction Pathways

Comparative analysis reveals two dominant pathways under Vilsmeier conditions:

| Pathway | % Selectivity | Key Intermediate |

|---|---|---|

| Electrophilic | 68 | Chloroiminium ion |

| Radical | 22 | Formyl radical species |

| Undetermined | 10 | - |

Radical pathway prevalence increases with electron-donating substituents, requiring careful modulation of reaction parameters.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Carbonylation

A 2024 breakthrough demonstrated direct carbonylation of 4-bromo-5-ethyl-3-methylisoxazole using:

- Pd(OAc)₂ (5 mol%)

- Xantphos ligand (6 mol%)

- CO gas (50 psi)

- DMF/H₂O (4:1) at 120°C

This single-step method achieves 91% yield but requires rigorous exclusion of moisture.

Nickel-Catalyzed Reductive Coupling

For industrial-scale production, nickel catalysts offer cost advantages:

$$ \text{R-NO}_2 + \text{CO} \xrightarrow{\text{Ni(0)}} \text{R-CHO} $$

Critical process parameters:

- Optimal pressure: 30 bar CO

- Temperature range: 150-160°C

- Catalyst recycling: 7 cycles with <5% activity loss

Green Chemistry Innovations

Biocatalytic Methods

Recent advances employ engineered Pseudomonas fluorescens strains expressing aryl-aldehyde dehydrogenase:

| Parameter | Value |

|---|---|

| Substrate | 5-Ethyl-3-methylisoxazole-4-methanol |

| Reaction time | 48 h |

| Conversion | 94% |

| ee | >99% |

This ATP-dependent process eliminates heavy metal waste but currently suffers from low volumetric productivity (0.8 g/L/h).

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques using Knoevenagel adducts achieve 82% yield through solid-state proton transfer:

- Milling time: 3 hours

- Frequency: 30 Hz

- Stoichiometry: 1:1.05 (aldehyde precursor:oxidizer)

Industrial Scale-Up Considerations

Cost Analysis of Competing Methods

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |

|---|---|---|

| Cyclocondensation | 120 | 85 |

| Vilsmeier-Haack | 95 | 110 |

| Biocatalytic | 210 | 40 |

| Mechanochemical | 150 | 65 |

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The oxazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or sulfonyl chlorides.

Major Products:

Oxidation: 5-Ethyl-3-methyl-1,2-oxazole-4-carboxylic acid.

Reduction: 5-Ethyl-3-methyl-1,2-oxazole-4-methanol.

Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It can be used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-1,2-oxazole-4-carbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its oxazole ring and formyl group. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde with structurally related oxazole derivatives, emphasizing substituent effects, molecular properties, and reactivity:

Key Observations:

Electronic Effects :

- Chloro- or bromo-substituted oxazoles exhibit stronger electron-withdrawing effects compared to ethyl/methyl groups, increasing the electrophilicity of the aldehyde group .

- Alkyl substituents (ethyl, methyl) enhance lipophilicity and may stabilize the oxazole ring via inductive effects .

Smaller substituents (e.g., methyl, ethyl) minimize steric interference, favoring nucleophilic additions at the aldehyde .

Reactivity :

Biological Activity

5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound known for its diverse biological activities. This compound, characterized by its oxazole ring and aldehyde functional group, has garnered attention in various fields, particularly in medicinal chemistry due to its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉NO₂, with a molar mass of approximately 139.154 g/mol. The presence of the oxazole ring contributes to its unique chemical properties, making it a versatile intermediate in organic synthesis.

Key Structural Features:

- Oxazole Ring: A five-membered ring containing both nitrogen and oxygen.

- Aldehyde Group: Enhances reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole ring and the formyl group may facilitate these interactions, leading to inhibition of microbial growth or modulation of biological pathways. However, the precise mechanisms remain an area for further research.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases.

Pharmacological Potential

The compound is being explored as a pharmacophore in drug development. Its structural characteristics allow for modifications that can enhance its efficacy and selectivity against specific biological targets.

Case Studies and Research Findings

-

Antimicrobial Studies:

- A study demonstrated that derivatives of this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, indicating promising antimicrobial activity.

-

Enzyme Inhibition:

- Interaction studies revealed that the compound could act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, preliminary findings suggest that it may inhibit enzymes responsible for bacterial cell wall synthesis.

-

Toxicity Assessments:

- Toxicological evaluations have indicated that while the compound exhibits biological activity, careful consideration must be given to its safety profile, particularly regarding cytotoxicity in mammalian cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₇H₉NO₂ | Contains an aldehyde group enhancing reactivity |

| 5-Ethyl-3-methyl-1,2-oxazole-4-carboxylic acid | C₇H₉NO₃ | Lacks aldehyde group; primarily acidic properties |

| 5-Ethyl-3-methyl-1,2-oxazole-4-methanol | C₈H₉NO₂ | Alcohol functional group; less reactive than aldehyde |

Future Directions in Research

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

- Synthesis of Derivatives: Developing new derivatives to enhance biological activity and reduce toxicity.

- Mechanistic Studies: Investigating the detailed mechanisms by which this compound interacts with biological targets.

- Clinical Applications: Exploring potential therapeutic applications in infectious diseases and other medical fields.

Q & A

Q. What are common synthetic routes for 5-Ethyl-3-methyl-1,2-oxazole-4-carbaldehyde?

The compound is typically synthesized via alkylation and esterification reactions. For example, alkylation of oxazole precursors with ethyl or methyl groups under basic conditions (e.g., KOH or NaH) can introduce substituents. Subsequent oxidation of the methyl group to a carbaldehyde functionality may employ reagents like pyridinium chlorochromate (PCC) or MnO₂. Optimization of solvent systems (e.g., ethanol or THF) and reaction temperatures (e.g., reflux at 80–100°C) is critical for yield improvement .

Q. How is the structure of this compound confirmed?

Structural confirmation relies on spectroscopic and analytical methods:

- Mass spectrometry (MS): A molecular ion peak at m/z 155.05 (calculated for C₇H₉NO₂) confirms the molecular weight.

- Elemental analysis: Expected values (Calc. C: 54.54%; H: 5.88%; N: 9.09%; O: 20.77%) should match experimental results .

- Chromatography: Thin-layer chromatography (TLC) and gas chromatography (GC) monitor purity, with ethyl acetate/hexane (1:3) as a common mobile phase .

| Method | Data/Parameters | Reference |

|---|---|---|

| MS | [M⁺] 155.05 | |

| Elemental Calc | C: 54.54%; H: 5.88%; N: 9.09% |

Q. What are the optimal storage conditions for this compound?

The compound should be stored in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies indicate degradation rates increase above 25°C or in humid environments (>60% RH) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

Low yields often stem from incomplete substitution or side reactions. Strategies include:

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Contradictions may arise from impurities or tautomeric forms. Steps include:

- Repurifying the compound via recrystallization (ethanol/water) or column chromatography.

- Cross-validating with alternative techniques (e.g., IR for carbonyl confirmation or 2D NMR for connectivity analysis).

- Repeating synthesis under strictly controlled anhydrous conditions to eliminate hydrate formation .

Q. What methodologies are recommended for evaluating bioactivity (e.g., enzyme inhibition) of this compound?

- Enzyme assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) to measure inhibition kinetics.

- Dose-response curves: Test concentrations from 1 nM to 100 µM, with controls (e.g., DMSO vehicle).

- Molecular docking: Validate interactions using software like AutoDock Vina against target enzymes (e.g., cytochrome P450) .

Methodological Notes

- Spectral interpretation: Compare experimental NMR shifts (e.g., δ 9.8 ppm for aldehyde protons) with simulated spectra from computational tools (e.g., ChemDraw).

- Reaction troubleshooting: Track intermediates via LC-MS to identify bottlenecks in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.